molecular formula C6H3ClFI B174716 1-Chloro-3-fluoro-2-iodobenzene CAS No. 127654-70-0

1-Chloro-3-fluoro-2-iodobenzene

Cat. No.: B174716
CAS No.: 127654-70-0
M. Wt: 256.44 g/mol
InChI Key: AZUUTAFMFQSXMA-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-iodobenzene is a compound with the molecular formula C6H3ClFI . It is used as an intermediate in the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines .


Synthesis Analysis

This compound is used as a key intermediate in the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines . It participates in palladium-catalyzed hydroarylation of arylpropiolamides .


Molecular Structure Analysis

The molecular weight of this compound is 256.44 Da . The compound consists of a benzene ring substituted with chlorine, fluorine, and iodine atoms .


Chemical Reactions Analysis

While specific reactions involving this compound are not detailed in the search results, iodobenzene, a related compound, is known to react readily with magnesium to form the Grignard reagent, phenylmagnesium iodide . It also reacts with chlorine to give the complex, iodobenzene dichloride .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place, sealed, and kept between 2-8°C . It is slightly soluble in water .

Scientific Research Applications

Vibrational Spectroscopy

1-Chloro-3-fluoro-2-iodobenzene's vibrational spectra, particularly in its ionic ground and excited electronic states, have been studied using mass-analyzed threshold ionization (MATI) spectrometry. This research offers insights into the vibrational characteristics and ionization energies of various halobenzenes, including this compound, aiding in the understanding of their electronic structures (Kwon, Kim, & Kim, 2002).

Trans-metalation in Palladium-catalyzed Borylation

Studies on the trans-metalation process in palladium-catalyzed borylation of iodobenzene, including variants like this compound, have been conducted. These theoretical investigations, using the Density Functional Theory (DFT) method, enhance our understanding of the borylation process and its efficiency in different halobenzene derivatives (Sumimoto, Iwane, Takahama, & Sakaki, 2004).

Molecular Beam Fourier Transform Microwave Spectroscopy

Research involving molecular beam Fourier transform microwave spectroscopy has been conducted on this compound. This provides detailed information on its microwave spectrum, quadrupole coupling constants, and dipole moments, crucial for understanding its molecular structure and behavior (Onda et al., 1994).

Photolysis and Absorption Studies

Studies on the photolysis and absorption properties of halobenzenes, including this compound, have been conducted. These studies focus on understanding how these compounds react and break down under light exposure, which is significant for applications in photochemistry and environmental science (Durie, Iredale, & Kingsbury, 1949).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate personal protective equipment and stored in a well-ventilated place .

Future Directions

While specific future directions for 1-Chloro-3-fluoro-2-iodobenzene are not detailed in the search results, its use as an intermediate in the synthesis of other compounds suggests potential applications in the development of new chemical reactions and processes .

Mechanism of Action

Target of Action

The primary target of 1-Chloro-3-fluoro-2-iodobenzene is the aromatic ring in organic compounds. The compound is a halogenated aromatic compound, and it can participate in various organic reactions, such as nucleophilic aromatic substitution .

Mode of Action

This compound can undergo nucleophilic aromatic substitution reactions . In these reactions, one of the halogens (chlorine, fluorine, or iodine) in the aromatic ring is replaced by a nucleophile . The reaction mechanism involves the attack of a nucleophile upon one of the aromatic-ring carbons, forming a negatively charged intermediate known as a Meisenheimer complex .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of benzene derivatives. The compound can participate in reactions such as the Sonogashira coupling and Heck reaction . These reactions proceed via the oxidative addition of the compound .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its absorption, distribution, metabolism, and excretion (adme) properties . For instance, its lipophilicity (Log Po/w) is 2.19, suggesting that it may be absorbed well in the body . Its water solubility is moderately low, which could affect its distribution and excretion .

Result of Action

The result of the action of this compound depends on the specific reaction it is involved in. In nucleophilic aromatic substitution reactions, it can lead to the formation of new aromatic compounds with different properties . In metal-catalyzed couplings, it can lead to the formation of complex organic compounds .

Properties

IUPAC Name

1-chloro-3-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFI/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUUTAFMFQSXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560935
Record name 1-Chloro-3-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127654-70-0
Record name 1-Chloro-3-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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